molecular formula C29H33F3N4O5S2 B11463473 6-Tert-butyl-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Tert-butyl-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11463473
M. Wt: 638.7 g/mol
InChI Key: LOGIIWZERYMWMY-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Chemical Formula: CHFNOS

    Molecular Weight: 591.62 g/mol

The compound features a benzothiophene core with various functional groups attached. It’s a hybrid of diverse chemical motifs, making it an exciting candidate for research and applications.

Preparation Methods

Synthetic Routes::

    Synthesis of the Benzothiophene Core:

    Functional Group Installation:

    Sulfonamide Formation:

    Amide Bond Formation:

Industrial Production::
  • Industrial-scale synthesis typically involves multistep processes, optimized for yield and efficiency.
  • Detailed conditions and proprietary methods are often closely guarded by manufacturers.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents: Depends on the specific reaction.

    Major Products: Diverse derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

    Targets: Likely interacts with specific proteins or enzymes.

    Pathways: Modulates cellular processes (e.g., signaling pathways, metabolic pathways).

    Further Research Needed: Detailed studies required to unravel its precise mechanism.

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

Properties

Molecular Formula

C29H33F3N4O5S2

Molecular Weight

638.7 g/mol

IUPAC Name

6-tert-butyl-2-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C29H33F3N4O5S2/c1-28(2,3)16-11-12-18-21(14-16)42-26(24(18)25(33)38)36-23(37)10-7-13-43(39,40)27-34-19(15-22(35-27)29(30,31)32)17-8-5-6-9-20(17)41-4/h5-6,8-9,15-16H,7,10-14H2,1-4H3,(H2,33,38)(H,36,37)

InChI Key

LOGIIWZERYMWMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4OC

Origin of Product

United States

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